molecular formula C14H18FNO3 B2466023 2-(2-fluorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide CAS No. 1235048-78-8

2-(2-fluorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide

Cat. No. B2466023
CAS RN: 1235048-78-8
M. Wt: 267.3
InChI Key: CJKXYIVZZIUPTD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FPHCMA" and has been synthesized using various methods.

Scientific Research Applications

Carcinogenicity Studies

  • Gutmann et al. (1968) investigated the carcinogenicity of o-methoxy derivatives of N-2-fluorenylacetamide and related compounds in rats. They found varying levels of carcinogenicity in these compounds, highlighting the significance of structural modifications in determining cancer risk (Gutmann, Galitski, & Foley, 1968).

Protein Binding Mechanism

  • Another study by Gutmann et al. (1960) focused on the mechanism of protein binding of N-2-fluorenylacetamide. They explored how its metabolites interact with proteins, a crucial aspect in understanding the compound’s biological activity and potential therapeutic applications (Gutmann, Seal, & Irving, 1960).

Antibacterial Properties

  • Zurenko et al. (1996) discussed the antibacterial properties of oxazolidinone derivatives, including compounds structurally similar to 2-(2-fluorophenoxy)-N-((1-hydroxycyclopentyl)methyl)acetamide. They reported on their effectiveness against various bacterial strains, indicating potential applications in combating bacterial infections (Zurenko et al., 1996).

Chemical Synthesis and Optimization

  • Magadum and Yadav (2018) described the chemoselective acetylation of 2-aminophenol, a process relevant for synthesizing derivatives like this compound. They focused on optimizing the process, which is crucial for efficient and cost-effective production of such compounds (Magadum & Yadav, 2018).

Potential Muscarinic Agonist Activity

  • Pukhalskaya et al. (2010) synthesized and studied N-(silatran-1-ylmethyl)acetamides, a group that shares structural features with this compound, for their muscarinic agonist activity. This suggests possible applications in treating neurological disorders (Pukhalskaya et al., 2010).

Synthesis and Structure Analysis

  • Yonghong (2009) focused on the synthesis and structure of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, a compound with similarities to this compound. The study provides insights into synthetic routes and structural analysis, important for the development of new derivatives (Yonghong, 2009).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c15-11-5-1-2-6-12(11)19-9-13(17)16-10-14(18)7-3-4-8-14/h1-2,5-6,18H,3-4,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKXYIVZZIUPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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